5-(Thiazol-4-yl)furan-2-carboxylic acid
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Overview
Description
5-(Thiazol-4-yl)furan-2-carboxylic acid is a heterocyclic compound that features both a thiazole and a furan ring The thiazole ring contains sulfur and nitrogen atoms, while the furan ring is an oxygen-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiazol-4-yl)furan-2-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the furan ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For example, the reaction of 2-bromoacetophenone with thiourea in the presence of a base can yield a thiazole derivative .
Another method involves the Cook-Heilbron synthesis, where thioamides react with α-haloketones under acidic conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Thiazol-4-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Cycloaddition: The compound can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Cycloaddition: Diels-Alder reactions can be performed using dienophiles like maleic anhydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
5-(Thiazol-4-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 5-(Thiazol-4-yl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity . The furan ring can also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to the thiazole ring in 5-(Thiazol-4-yl)furan-2-carboxylic acid.
Furan: A five-membered ring containing oxygen, similar to the furan ring in the compound.
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities with this compound.
Uniqueness
What sets this compound apart is the combination of both thiazole and furan rings in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and interactions compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C8H5NO3S |
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Molecular Weight |
195.20 g/mol |
IUPAC Name |
5-(1,3-thiazol-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)7-2-1-6(12-7)5-3-13-4-9-5/h1-4H,(H,10,11) |
InChI Key |
RKOYJHXYLNGBAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C2=CSC=N2 |
Origin of Product |
United States |
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